N-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide
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Overview
Description
N-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the benzodioxin and quinoxaline intermediates. One common route involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then further reacted with quinoxaline derivatives under specific conditions to form the final compound.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline ring or the sulfonamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin or quinoxaline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, potentially altering its properties and applications.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential as a bioactive molecule has been explored, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research has investigated its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: The compound’s properties may make it useful in the development of new materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism by which N-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide exerts its effects is complex and depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The benzodioxin and quinoxaline moieties can play crucial roles in binding to these targets, while the sulfonamide group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: A precursor in the synthesis of the target compound, with similar structural features.
N-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide: Another compound featuring the benzodioxin moiety, studied for its bioactivity.
Uniqueness
N-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide stands out due to its combination of three distinct functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, from medicinal chemistry to material science.
Properties
IUPAC Name |
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S2/c25-30(26,18-6-3-11-29-18)24-20-19(22-14-4-1-2-5-15(14)23-20)21-13-7-8-16-17(12-13)28-10-9-27-16/h1-8,11-12H,9-10H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXCHUVPDPYLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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